molecular formula C22H19BrN2O3S B11987321 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11987321
M. Wt: 471.4 g/mol
InChI Key: JNRIDGBHUXHNHD-UHFFFAOYSA-N
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Description

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a bromine atom, a dimethoxyphenyl group, and a thienyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final heterocyclic structure. Common reagents used in these reactions include brominating agents, thienyl derivatives, and dimethoxybenzene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce de-brominated compounds, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    9-Bromo-5-phenyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Lacks the dimethoxy groups, potentially altering its electronic properties and interactions.

Uniqueness

The presence of both the bromine atom and the dimethoxyphenyl group in 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

9-bromo-5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19BrN2O3S/c1-26-19-7-5-13(10-20(19)27-2)22-25-17(12-16(24-25)21-4-3-9-29-21)15-11-14(23)6-8-18(15)28-22/h3-11,17,22H,12H2,1-2H3

InChI Key

JNRIDGBHUXHNHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br)OC

Origin of Product

United States

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